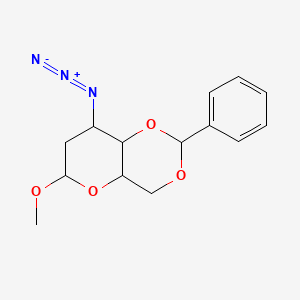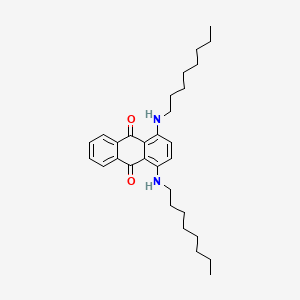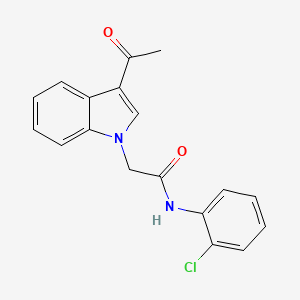![molecular formula C15H13N3O4S B14165634 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. They are used as:
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: These compounds have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them valuable in cancer research and therapy.
Antitumor Agents: Due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells, these compounds are being explored for their potential as antitumor agents.
Chemical Probes: In chemical biology, these compounds are used as probes to study various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. Upon binding to these receptors, the compounds prevent the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other similar compounds, such as:
7-Azaindole: Another pyrrolopyridine derivative with applications in medicinal chemistry.
5-Nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Known for its use in various chemical reactions and biological studies.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- lies in its specific structural modifications, which confer distinct biological activities and make it a valuable compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C15H13N3O4S |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,3-dimethyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N3O4S/c1-10-11(2)17(23(21,22)13-6-4-3-5-7-13)15-14(10)8-12(9-16-15)18(19)20/h3-9H,1-2H3 |
Clave InChI |
NSDHBXDOZCBACI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)


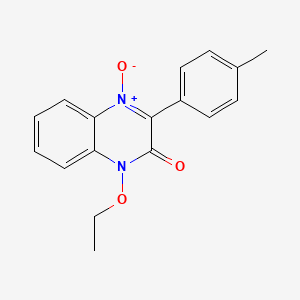
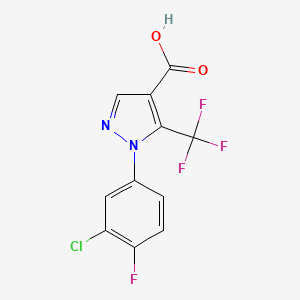
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
